molecular formula C34H27N3O2 B11688364 3-(2,3-diphenyl-1H-indol-1-yl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]propanehydrazide

3-(2,3-diphenyl-1H-indol-1-yl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]propanehydrazide

Cat. No.: B11688364
M. Wt: 509.6 g/mol
InChI Key: SJOGJQDEBKMPPE-QCFMCPCVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,3-diphenyl-1H-indol-1-yl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]propanehydrazide is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole ring system substituted with diphenyl groups and a hydrazide linkage to a naphthalenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-diphenyl-1H-indol-1-yl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]propanehydrazide typically involves multi-step organic reactions. One common approach is the condensation of 2,3-diphenylindole with a suitable hydrazide derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to obtain the compound in high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-diphenyl-1H-indol-1-yl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]propanehydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives .

Scientific Research Applications

3-(2,3-diphenyl-1H-indol-1-yl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]propanehydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development, particularly in targeting specific molecular pathways involved in diseases.

    Industry: Utilized in the development of novel materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 3-(2,3-diphenyl-1H-indol-1-yl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]propanehydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,3-diphenyl-1H-indol-1-yl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]propanehydrazide stands out due to its unique combination of an indole ring system with diphenyl and naphthalenyl moieties. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C34H27N3O2

Molecular Weight

509.6 g/mol

IUPAC Name

3-(2,3-diphenylindol-1-yl)-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]propanamide

InChI

InChI=1S/C34H27N3O2/c38-31-20-19-24-11-7-8-16-27(24)29(31)23-35-36-32(39)21-22-37-30-18-10-9-17-28(30)33(25-12-3-1-4-13-25)34(37)26-14-5-2-6-15-26/h1-20,23,38H,21-22H2,(H,36,39)/b35-23+

InChI Key

SJOGJQDEBKMPPE-QCFMCPCVSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C(N(C3=CC=CC=C32)CCC(=O)N/N=C/C4=C(C=CC5=CC=CC=C54)O)C6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(C3=CC=CC=C32)CCC(=O)NN=CC4=C(C=CC5=CC=CC=C54)O)C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.